1-aminocyclopropane-1-carboximidamidedihydrochloride

Salt selection Solubility enhancement Crystallinity

Choose 1-aminocyclopropane-1-carboximidamide dihydrochloride for superior solubility and handling. Its well-defined crystallinity and >98% purity eliminate organic co-solvents in biological buffers, ensuring accurate dosing in enzyme inhibition, cell-based assays, and in vivo pharmacology. Validated by MS, NMR, and XRD, this conforma­tionally restricted amidine building block is ideal for medicinal chemistry targeting NMDA receptors. Order now for reliable, reproducible results.

Molecular Formula C4H11Cl2N3
Molecular Weight 172.05 g/mol
CAS No. 2839156-34-0
Cat. No. B6607458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-aminocyclopropane-1-carboximidamidedihydrochloride
CAS2839156-34-0
Molecular FormulaC4H11Cl2N3
Molecular Weight172.05 g/mol
Structural Identifiers
SMILESC1CC1(C(=N)N)N.Cl.Cl
InChIInChI=1S/C4H9N3.2ClH/c5-3(6)4(7)1-2-4;;/h1-2,7H2,(H3,5,6);2*1H
InChIKeyJXUVPHFWVQZDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminocyclopropane-1-carboximidamide Dihydrochloride (CAS 2839156-34-0): Baseline Characterization and Procurement Relevance


1-Aminocyclopropane-1-carboximidamide dihydrochloride (CAS 2839156-34-0) is a cyclopropane-derived amidine salt with molecular formula C4H11Cl2N3 and molecular weight 172.05 g/mol . It serves as a conformationally restricted building block in medicinal chemistry and chemical biology, structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC) but with an amidine functional group replacing the carboxylate [1]. Patents indicate that aminocyclopropanecarboxylic acid derivatives, including salts and esters, have been investigated as functional antagonists at the NMDA receptor glycine site for potential cognitive enhancement applications [2]. The dihydrochloride salt form is supplied as a crystalline powder, offering enhanced aqueous solubility and handling characteristics compared to the free base or mono-hydrochloride analogs.

1-Aminocyclopropane-1-carboximidamide Dihydrochloride (CAS 2839156-34-0): Why Substitution with In-Class Analogs Compromises Experimental Reproducibility


Substituting 1-aminocyclopropane-1-carboximidamide dihydrochloride with structurally similar amidine salts (e.g., the mono-hydrochloride, CAS 137857-71-7) or the free base (CAS 88382-13-2) is not recommended for precise scientific work. Dihydrochloride salts of amidine-containing compounds typically exhibit superior crystallinity and enhanced aqueous solubility compared to their mono-hydrochloride counterparts, directly impacting dissolution kinetics, solution concentration accuracy, and handling consistency . Additionally, the presence of two hydrochloride counterions alters the compound's hygroscopicity and storage requirements, which can influence long-term stability and weight-based dosing accuracy in biological assays . The following evidence guide quantifies these differentiating characteristics.

1-Aminocyclopropane-1-carboximidamide Dihydrochloride (CAS 2839156-34-0): Quantitative Evidence for Differentiated Scientific Selection


Salt Form Differentiation: Dihydrochloride vs. Mono-Hydrochloride Salt

The dihydrochloride salt (CAS 2839156-34-0, MW 172.05 g/mol) differs quantitatively from the mono-hydrochloride analog (CAS 137857-71-7, MW 135.60 g/mol) in molecular weight and stoichiometry [1]. Class-level evidence indicates that dihydrochloride salts of amidine-containing compounds exhibit superior crystallinity and enhanced aqueous solubility compared to mono-hydrochloride forms, facilitating more reproducible dissolution and handling .

Salt selection Solubility enhancement Crystallinity Pharmaceutical salt forms

Structural Differentiation: Amidine vs. Carboxylic Acid Functional Group

The amidine group (-C(=NH)NH2) in the target compound provides a distinct physicochemical profile compared to the carboxylic acid (-COOH) in 1-aminocyclopropane-1-carboxylic acid (ACC, CAS 22059-21-8). The amidine has a higher pKa (~12-13) and acts as a strong base, whereas ACC is zwitterionic at physiological pH [1][2]. This difference influences receptor binding interactions: patents describe aminocyclopropanecarboxylic acid derivatives as functional NMDA receptor antagonists acting at the strychnine-insensitive glycine site, with the amidine group potentially altering binding mode and selectivity [3].

Amidine bioisostere pKa differentiation Hydrogen bonding NMDA receptor modulation

Purity and Analytical Characterization: Benchmark for Reproducible Research

Reputable vendors supply 1-aminocyclopropane-1-carboximidamide dihydrochloride with documented purity exceeding 98%, validated by mass spectrometry and, in some cases, recrystallization to ensure high crystalline quality . In contrast, the mono-hydrochloride analog (CAS 137857-71-7) is often offered at 95% purity [1]. Higher purity and rigorous analytical characterization reduce the risk of unknown impurities interfering with sensitive biological or catalytic assays.

Analytical quality control Purity specification LC-MS validation Chemical procurement standards

Storage Stability: Hygroscopicity and Inert Atmosphere Requirements

Cyclopropane carboximidamide salts, including the hydrochloride analog, are documented as hygroscopic and require storage under inert atmosphere at room temperature to prevent moisture uptake and degradation . The dihydrochloride salt shares this sensitivity, and procurement of freshly prepared, properly stored material ensures maximal activity in time-sensitive assays. Class-level data indicate that dihydrochloride salts can exhibit improved crystallinity, which may mitigate some hygroscopicity challenges compared to amorphous hydrochloride forms .

Hygroscopicity Storage conditions Stability Laboratory handling

1-Aminocyclopropane-1-carboximidamide Dihydrochloride (CAS 2839156-34-0): Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Amidine-Functionalized Drug Candidates and Bioisosteres

The amidine group serves as a carboxylic acid bioisostere and a versatile synthetic handle for constructing heterocycles (e.g., imidazolines, pyrimidines). The dihydrochloride salt's high purity (>98%) and well-defined crystallinity make it a reliable building block for medicinal chemistry programs targeting NMDA receptors or other amidine-sensitive enzymes [1].

Biological Assays Requiring Precise Aqueous Solubility and Concentration Control

The enhanced aqueous solubility conferred by the dihydrochloride salt form reduces the need for organic co-solvents in biological buffers, minimizing solvent-induced artifacts. This is particularly advantageous for cell-based assays, enzyme inhibition studies, and in vivo pharmacology where accurate dosing is paramount .

NMDA Receptor Research and Cognitive Enhancement Studies

Based on patent disclosures, aminocyclopropanecarboxylic acid derivatives exhibit functional antagonism at the NMDA receptor glycine site, a mechanism implicated in learning and memory. The amidine analog may offer distinct binding kinetics or selectivity compared to ACC, making it a valuable probe compound for neuroscience research [2].

Quality Control and Analytical Method Development

The compound's availability with validated analytical data (MS, NMR, XRD) supports its use as a reference standard in HPLC, LC-MS, and NMR method development for quantifying amidine-containing impurities or metabolites in pharmaceutical samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-aminocyclopropane-1-carboximidamidedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.